molecular formula C7H13N3O B13072726 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol

3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Cat. No.: B13072726
M. Wt: 155.20 g/mol
InChI Key: OMHICNOCJWDGHZ-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and provides high yields of the desired product .

    Starting Materials: Ethyl azide and propargyl alcohol.

    Catalyst: Copper(I) sulfate pentahydrate.

    Reaction Conditions: The reaction is typically carried out in a mixture of water and an organic solvent such as dimethylformamide (DMF) at room temperature.

    Procedure: The starting materials are mixed with the catalyst and stirred for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propanal or 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propanoic acid.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(1-ethyltriazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H13N3O/c1-2-10-6-7(8-9-10)4-3-5-11/h6,11H,2-5H2,1H3

InChI Key

OMHICNOCJWDGHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)CCCO

Origin of Product

United States

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